4-氨基-N~3~-异丁基-N~5~-异丙基异噻唑-3,5-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

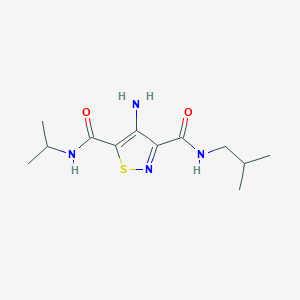

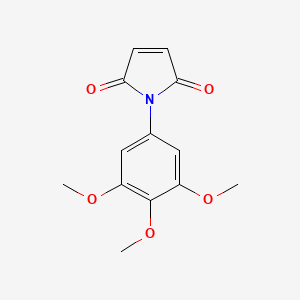

The compound 4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide is a derivative of imidazole and thiazole, which are heterocyclic compounds featuring a five-membered ring structure. Imidazole derivatives are known for their potential pharmacological activities, and the imidazole-4,5-dicarboxylic acid scaffold, in particular, can be derivatized with various substituents, including amino acid esters, to yield compounds with diverse biological activities . Thiazole derivatives, such as 5-aminothiazole-4-carboxamide, are precursors for the synthesis of more complex molecules, including thiazole pyrimidines, which have been studied for their potential use in industrial applications due to their high yield and environmentally friendly synthesis methods .

Synthesis Analysis

The synthesis of imidazole-4,5-dicarboxamides involves derivatization with amino acid esters, resulting in a library of compounds with symmetrically and dissymmetrically substituted derivatives . The process includes parallel synthesis, purification by column chromatography, and characterization by LC-MS and 1H-NMR spectroscopy. The final products are submitted for screening to identify potential biological activities. Similarly, the synthesis of 5-aminothiazole-4-carboxamide, a related compound, starts with aminocyanacetamide and results in a high total yield of 79%, indicating an efficient synthesis process suitable for industrial production .

Molecular Structure Analysis

The molecular structure of imidazole and thiazole derivatives is characterized by intramolecular hydrogen bonding, which influences the conformation of the molecule and the presentation of pharmacophores . The orientation of isomers can be determined by comparing their spectra and color reactions, as demonstrated in the study of nucleosides derived from 5-aminoimidazole-4-carboxamide and 4-aminoimidazole-5-carboxamide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole and thiazole derivatives are crucial for the development of compounds with potential anticancer activity. For instance, nucleosides derived from 4-aminoimidazole-5-carboxamide have been tested for their ability to inhibit the growth of Ehrlich ascites carcinoma in mice, indicating the significance of the chemical reactions in producing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. The purity of the compounds is assessed by LC-MS, and their structures are confirmed by 1H-NMR spectroscopy . The color reactions and spectral data provide additional information on the properties of the nucleoside derivatives, which are relevant for their potential use as anticancer agents . The high yield and environmentally friendly synthesis of 5-aminothiazole-4-carboxamide also highlight the importance of understanding the physical and chemical properties for industrial scalability .

科学研究应用

AMPK 活化和代谢调节

- 化合物 5-氨基咪唑-4-甲酰胺核糖核苷(AICAr)被用作 AMPK 激活剂,显着影响代谢和癌症发病机制的生理调节。研究强调了其 AMPK 依赖性和非依赖性效应,强调了其超越单纯激活 AMPK 的复杂作用,影响代谢、缺氧、运动、核苷酸合成和癌症机制 (Visnjic 等,2021)。

合成化学和药物设计

- 在合成化学中,包括类似结构的环亚胺被用于 Ugi 和 Joullié-Ugi 反应中,以产生构象受限的化合物,供潜在用作药物候选物,突出了它们在药物中发现的 N-杂环基序的有效合成中的作用 (Nazeri 等,2020)。

抗肿瘤和抗菌应用

- 咪唑衍生物,包括与指定化合物类似的结构,已被综述其抗肿瘤活性,揭示了它们作为新抗肿瘤药物候选物的潜力,并探索了它们多样的生物学特性 (Iradyan 等,2009)。

抗结核活性

- 异烟肼(INH)结构的修饰以包括类似化合物已被评估其抗结核活性,证明了对各种分枝杆菌属物种的显着活性。这强调了该化合物在解决耐药结核菌株方面的效用 (Asif,2014)。

农业和制药生产

- 3-和 4-取代的氨基-1,2,4-三唑,在结构上与查询化合物相关,用于生产农产品、药品、染料和高能材料,突出了它们在精细有机合成中的多功能性 (Nazarov 等,2021)。

属性

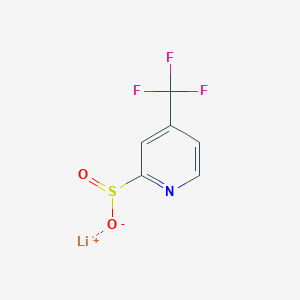

IUPAC Name |

4-amino-3-N-(2-methylpropyl)-5-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-6(2)5-14-11(17)9-8(13)10(19-16-9)12(18)15-7(3)4/h6-7H,5,13H2,1-4H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLRZPCJOOFTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)

![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)